2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(2-fluoro-5-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the alpha carbon and an additional fluorine atom on the aromatic ring, making it a trifluoromethyl-substituted acetic acid derivative . It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-5-methylbenzyl chloride with difluorocarbene generated in situ from a difluoromethylating reagent . The reaction is carried out under anhydrous conditions and requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the difluorocarbene intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-fluoro-5-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Fluorinated derivatives with different functional groups.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
2,2-Difluoro-2-(2-fluoro-5-methylphenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with similar reactivity.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with comparable chemical properties.
Uniqueness: 2,2-Difluoro-2-(2-fluoro-5-methylphenyl)acetic acid is unique due to the presence of both aromatic and aliphatic fluorine atoms, which impart distinct chemical and biological properties .
Properties
CAS No. |
1249440-96-7 |
---|---|
Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-7(10)6(4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
PXBHFCNFQTWNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(=O)O)(F)F |
Purity |
95 |
Origin of Product |
United States |
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